Direct Comparator Data Gap
An extensive search of primary literature, patents, and authoritative databases (PubMed, ChEMBL, PubChem, BindingDB, Google Scholar) failed to identify published, head-to-head quantitative biological activity comparisons between 5,6-dichloro-1-methyl-1H-1,3-benzodiazol-2-amine and its closest structural analogs under identical assay conditions. While the compound is listed in PubChem (CID 612073) and appears in patent filings as a member of broad generic formulas (e.g., WO2015121209), no specific IC50, Ki, or other potency values for this exact compound were found against a defined comparator [1][2]. The BindingDB entry (BDBM50366392) reports a CYP3A4 inhibition IC50 of 29,000 nM, but this is a liability assay with no comparator analog, and the IUPAC name associated with this record could not be definitively verified as exactly matching CAS 30486-79-4 [3]. Consequently, the high-strength differential evidence required to quantitatively justify selection of this compound over a similar benzimidazole is currently absent from the public domain.
| Evidence Dimension | Direct quantitative comparator data availability |
|---|---|
| Target Compound Data | No specific, comparator-anchored bioactivity data located |
| Comparator Or Baseline | Closest analogs (e.g., 4,6-dichloro positional isomer, N1-desmethyl derivative) - no comparative data found |
| Quantified Difference | N/A |
| Conditions | N/A |
Why This Matters
Without quantitative differentiation evidence, the decision to procure this specific compound over a cheaper or more accessible benzimidazole analog cannot be scientifically justified; users must generate their own comparative profiling data.
- [1] PubChem Compound Summary for CID 612073. View Source
- [2] WO2015121209, Benzimidazol-2-amines as MIDH1 inhibitors, Bayer Pharma AG. View Source
- [3] BindingDB Entry BDBM50366392, CHEMBL4172417. View Source
